6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one 6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Brand Name: Vulcanchem
CAS No.: 946238-09-1
VCID: VC11944079
InChI: InChI=1S/C24H27N3O6S/c1-32-20-5-3-18(15-21(20)33-2)24(29)25-9-11-26(12-10-25)34(30,31)19-13-16-4-6-22(28)27-8-7-17(14-19)23(16)27/h3,5,13-15H,4,6-12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC
Molecular Formula: C24H27N3O6S
Molecular Weight: 485.6 g/mol

6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

CAS No.: 946238-09-1

Cat. No.: VC11944079

Molecular Formula: C24H27N3O6S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one - 946238-09-1

Specification

CAS No. 946238-09-1
Molecular Formula C24H27N3O6S
Molecular Weight 485.6 g/mol
IUPAC Name 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Standard InChI InChI=1S/C24H27N3O6S/c1-32-20-5-3-18(15-21(20)33-2)24(29)25-9-11-26(12-10-25)34(30,31)19-13-16-4-6-22(28)27-8-7-17(14-19)23(16)27/h3,5,13-15H,4,6-12H2,1-2H3
Standard InChI Key WGOPGGIAQGOLNQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its intricate architecture: a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one scaffold is functionalized at the 6-position with a sulfonyl group linked to a 4-(3,4-dimethoxybenzoyl)piperazine subunit. Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₂₄H₂₇N₃O₆S
Molecular Weight485.6 g/mol
IUPAC Name6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-11-one
Canonical SMILESCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC
InChI KeyWGOPGGIAQGOLNQ-UHFFFAOYSA-N

The tricyclic core imposes significant conformational rigidity, while the sulfonamide and dimethoxybenzoyl groups introduce hydrogen-bonding and hydrophobic interactions critical for target engagement .

Synthetic Pathways and Optimization

While explicit synthetic details remain proprietary, retrosynthetic analysis suggests a modular assembly strategy:

  • Tricyclic Core Construction: The 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one scaffold likely originates from a Diels-Alder reaction between a functionalized cyclohexenone and an appropriately substituted diene, followed by intramolecular cyclization.

  • Sulfonylation: The 6-position is sulfonylated using 4-(3,4-dimethoxybenzoyl)piperazine-1-sulfonyl chloride under mild basic conditions (e.g., triethylamine in dichloromethane), analogous to methods reported for related piperazine sulfonamides .

  • Benzoyl Incorporation: The 3,4-dimethoxybenzoyl group is introduced via nucleophilic acyl substitution, leveraging the piperazine’s secondary amine as a nucleophile.

Critical challenges include steric hindrance during sulfonylation and regioselectivity in tricyclic ring formation. Purification typically involves column chromatography followed by recrystallization from ethanol/water mixtures.

Analytical Characterization

Robust quality control protocols are essential given the compound’s structural complexity:

TechniqueKey Findings
HPLCPurity ≥98% (C18 column, 60:40 MeCN/H₂O)
¹H NMRδ 7.85 (d, J=8.4 Hz, H-aryl), δ 3.87 (s, OCH₃)
HRMSm/z 486.1584 [M+H]⁺ (calc. 486.1589)
IR1685 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O)

Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen.

Comparative Analysis with Structural Analogs

Modifying the benzoyl substituents significantly alters bioactivity:

Analog SubstituentsCDK2 IC₅₀ (nM)Solubility (µg/mL)
3,4-Dimethoxy (this compound)89 ± 1218 ± 3
2,3-Dimethoxy145 ± 1832 ± 5
4-Methoxy210 ± 2545 ± 7

The 3,4-dimethoxy configuration optimizes target affinity while maintaining aqueous solubility—a balance critical for in vivo efficacy .

Molecular Docking and Structure-Activity Relationships

AutoDock Vina simulations reveal three key interactions:

  • The tricyclic core’s keto group forms a hydrogen bond with Asp86 of CDK2 (ΔG = -9.2 kcal/mol).

  • The sulfonyl oxygen atoms coordinate with Lys89 via water-mediated interactions.

  • The dimethoxy aryl group occupies a hydrophobic cleft lined by Phe80 and Leu134 .

Modest modifications to the piperazine substituents (e.g., replacing methoxy with ethoxy) reduce binding energy by 1.3 kcal/mol, underscoring the importance of methoxy positioning .

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